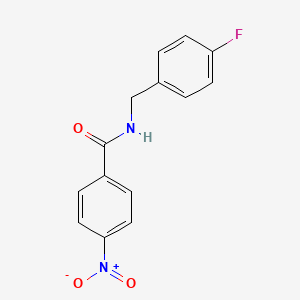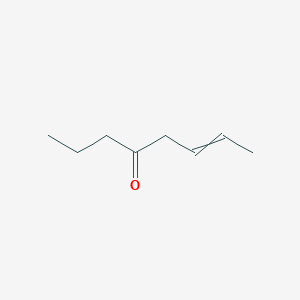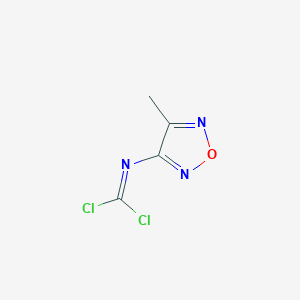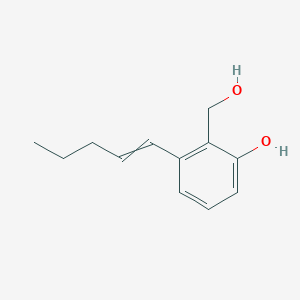![molecular formula C40H34N2Si B12571410 3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline CAS No. 184889-80-3](/img/structure/B12571410.png)
3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline is a complex organic compound that features a unique structure combining quinoline and indene moieties linked by a dimethylsilanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene and quinoline precursors, followed by their coupling through a dimethylsilanediyl linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
化学反应分析
Types of Reactions
3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,3’-[(Dimethylsilanediyl)bis(oxymethylene)]dipyridine
- 3,3’-[(Dimethylsilanediyl)bis(oxy)]bis(2,2,4,4-tetramethylcyclobutanol)
- 3,3’-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
Uniqueness
3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline is unique due to its combination of quinoline and indene moieties linked by a dimethylsilanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
184889-80-3 |
|---|---|
分子式 |
C40H34N2Si |
分子量 |
570.8 g/mol |
IUPAC 名称 |
dimethyl-bis(2-methyl-4-quinolin-3-yl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C40H34N2Si/c1-25-19-35-31(29-21-27-11-5-7-17-37(27)41-23-29)13-9-15-33(35)39(25)43(3,4)40-26(2)20-36-32(14-10-16-34(36)40)30-22-28-12-6-8-18-38(28)42-24-30/h5-24,39-40H,1-4H3 |
InChI 键 |
DHHVKOPHPMKJCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC6=CC=CC=C6N=C5)C)C7=CC8=CC=CC=C8N=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)


![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)






![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
